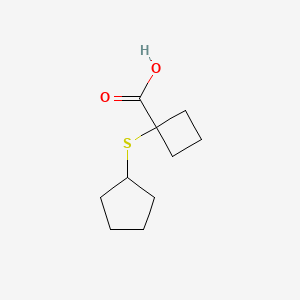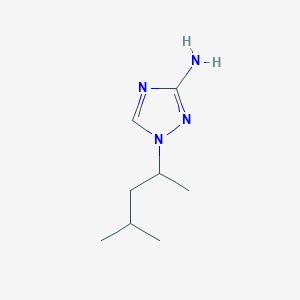
4-Cyclopentylbut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentylbut-2-enal is an organic compound with the molecular formula C9H14O It features a cyclopentyl group attached to a butenal chain, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylbut-2-enal can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography can be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopentylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Cyclopentylbut-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst can yield 4-Cyclopentylbutanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: 4-Cyclopentylbut-2-enoic acid.
Reduction: 4-Cyclopentylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopentylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 4-Cyclopentylbut-2-enal.
Crotonaldehyde: Another precursor used in the aldol condensation reaction.
4-Cyclopentylbutanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an unsaturated aldehyde group
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(E)-4-cyclopentylbut-2-enal |
InChI |
InChI=1S/C9H14O/c10-8-4-3-7-9-5-1-2-6-9/h3-4,8-9H,1-2,5-7H2/b4-3+ |
Clave InChI |
NBZVSJANHDMWHZ-ONEGZZNKSA-N |
SMILES isomérico |
C1CCC(C1)C/C=C/C=O |
SMILES canónico |
C1CCC(C1)CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
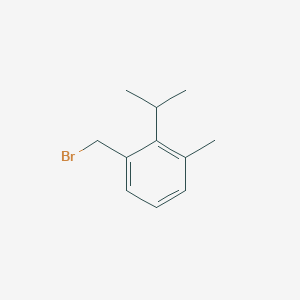
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
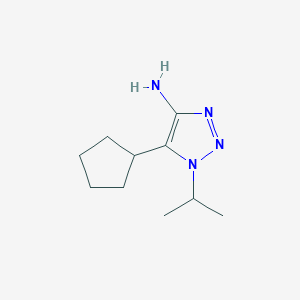
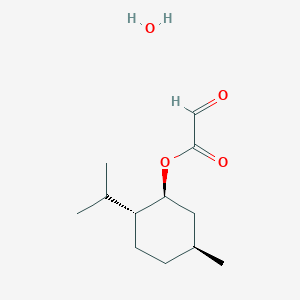
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
amine](/img/structure/B13066573.png)
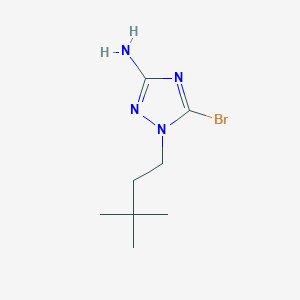
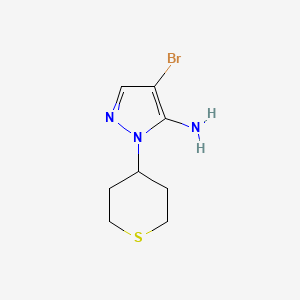

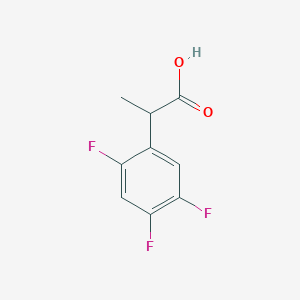
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
